3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride
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Overview
Description
3-(Bicyclo[420]octa-1,3,5-trien-3-yl)azetidine Hydrochloride is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride typically involves multiple steps. One common route starts with the preparation of the bicyclic core, which can be synthesized from benzocyclobutene. The key steps include:
Formation of the Bicyclic Core: Benzocyclobutene undergoes a series of reactions, including Grignard reactions and cycloadditions, to form the bicyclic structure.
Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the bicyclic core under controlled conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane
- Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol
Uniqueness
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to other bicyclic compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-3-9-5-10(4-2-8(1)9)11-6-12-7-11;/h2,4-5,11-12H,1,3,6-7H2;1H |
InChI Key |
LMFGBXUVRLCZLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)C3CNC3.Cl |
Origin of Product |
United States |
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